molecular formula C12H13ClO3 B6220303 methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate CAS No. 1812175-26-0

methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate

Cat. No.: B6220303
CAS No.: 1812175-26-0
M. Wt: 240.7
InChI Key:
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Description

Methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate, or MCCB, is a synthetic compound with a wide range of potential applications in the scientific research and industrial fields. It is a colorless, crystalline solid with a molecular weight of 284.7 g/mol and a melting point of 172-174 °C. MCCB is an important intermediate in the synthesis of various organic compounds and has been used in a variety of research areas, including organic chemistry, biochemistry, and pharmacology.

Mechanism of Action

MCCB acts as an intermediate in the synthesis of various organic compounds. It can react with other molecules to form new compounds, or it can be used as a catalyst to activate other molecules. In addition, MCCB can be used to modify existing molecules, such as proteins, enzymes, and other biomolecules.
Biochemical and Physiological Effects
MCCB has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the modulation of gene expression, and the activation of receptors. In addition, MCCB has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

MCCB has several advantages for use in laboratory experiments, including its low cost, high purity, and availability. However, it also has some limitations, such as its low solubility in water and its potential to react with other compounds in the reaction mixture.

Future Directions

MCCB has a variety of potential future applications, including its use as a drug delivery system, its use in the synthesis of new drugs, and its potential use in the development of new materials. In addition, MCCB could be used in the development of new catalysts, the synthesis of new biomolecules, and the development of new methods for the analysis of organic compounds.

Synthesis Methods

MCCB can be synthesized through a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Mitsunobu reaction. The Williamson ether synthesis involves the reaction of an alkyl halide and an alcohol, while the Grignard reaction involves the reaction of an organometallic compound with an alkyl halide. The Mitsunobu reaction involves the reaction of a carboxylic acid and an alcohol in the presence of a phosphonium salt.

Scientific Research Applications

MCCB has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, MCCB is used as an intermediate in the synthesis of various organic compounds. In biochemistry, MCCB is used to study the structure and function of proteins, enzymes, and other biomolecules. In pharmacology, MCCB is used to study the effects of drugs on the body, as well as their potential therapeutic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "cyclobutanone", "lithium aluminum hydride", "methanol", "hydrochloric acid", "sodium bicarbonate", "methyl iodide" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 4-chloro-α-ethoxycarbonyl cinnamic acid ethyl ester.", "Step 2: Reduction of 4-chloro-α-ethoxycarbonyl cinnamic acid ethyl ester with lithium aluminum hydride to form 4-chloro-α-hydroxycinnamic acid ethyl ester.", "Step 3: Cyclization of 4-chloro-α-hydroxycinnamic acid ethyl ester with cyclobutanone in the presence of hydrochloric acid to form methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate.", "Step 4: Methylation of methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate with methyl iodide in the presence of sodium bicarbonate to form the final product, methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate." ] }

1812175-26-0

Molecular Formula

C12H13ClO3

Molecular Weight

240.7

Purity

95

Origin of Product

United States

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